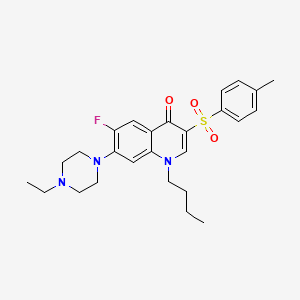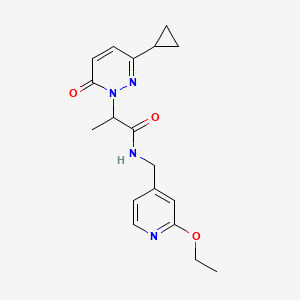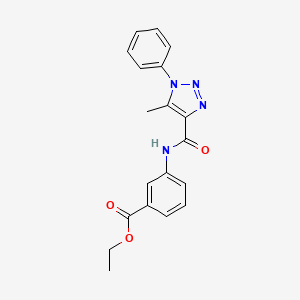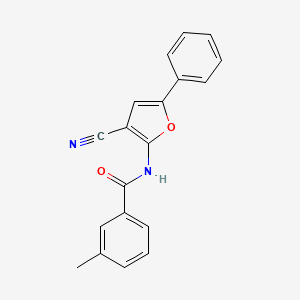![molecular formula C16H14N2O4 B2974339 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 946309-86-0](/img/structure/B2974339.png)
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrazolyl ring substituted with a benzo[d][1,3]dioxole and a furan moiety, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazine derivatives with diketones or β-diketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the formation of the pyrazolyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and benzo[d][1,3]dioxole moieties can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed to convert the pyrazolyl ring into a pyrazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and strong bases (e.g., sodium hydride) are employed.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives and furan-2-carboxylic acid.
Reduction: Production of pyrazoline derivatives.
Substitution: Generation of halogenated pyrazoles and substituted pyrazolines.
科学研究应用
This compound has garnered attention in various scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting various diseases.
Industry: Its use in material science and as a building block for advanced polymers and coatings is also being explored.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
1-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-1-yl)ethanone: Lacks the furan moiety.
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with a thiophene instead of furan.
1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Contains a pyridine ring instead of furan.
Uniqueness: The presence of the furan ring in this compound distinguishes it from its analogs, potentially leading to unique chemical and biological properties. The furan moiety can influence the compound's reactivity and binding affinity, making it a valuable candidate for further research and development.
属性
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)18-13(14-3-2-6-20-14)8-12(17-18)11-4-5-15-16(7-11)22-9-21-15/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAFGFVZNKCMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((5-Nitrobenzo[d]thiazol-2-yl)thio)-1-(pyridin-2-yl)ethanone](/img/structure/B2974263.png)
![Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2974264.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2974268.png)
![2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide](/img/structure/B2974269.png)

![4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2974271.png)


![N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B2974276.png)
![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)
